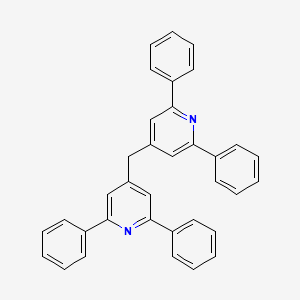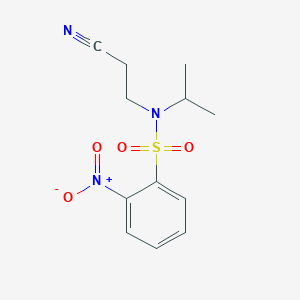![molecular formula C16H10ClFN2OS B11711230 (2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11711230.png)
(2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring substituted with a chlorophenyl group and a fluorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde and 2-fluorobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,5-Dichloroaniline: Another aniline derivative with similar uses.
2,6-Dichloroaniline: Also used in the production of dyes and herbicides.
Uniqueness
(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H10ClFN2OS |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
(5E)-2-(2-chlorophenyl)imino-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-6-2-4-8-13(11)19-16-20-15(21)14(22-16)9-10-5-1-3-7-12(10)18/h1-9H,(H,19,20,21)/b14-9+ |
Clave InChI |
GRSZKDCOHSSIAJ-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)F |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11711147.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)

![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)

![Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)


![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)



